N'-(4-methoxybenzylidene)isonicotinohydrazide

Description

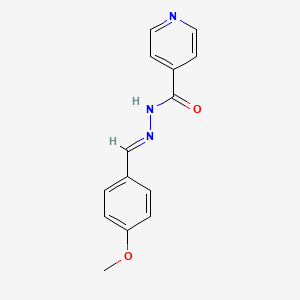

N'-(4-Methoxybenzylidene)isonicotinohydrazide is a Schiff base derived from the condensation of isonicotinohydrazide (isoniazid) and 4-methoxybenzaldehyde. This compound features a pyridine ring (isonicotinoyl moiety) linked via a hydrazone bridge to a 4-methoxy-substituted benzylidene group. Its synthesis typically involves refluxing equimolar amounts of isoniazid and 4-methoxybenzaldehyde in ethanol with a catalytic amount of glacial acetic acid, yielding the product with high purity (80% yield, mp 194–196°C) . The structure is confirmed through spectral techniques (IR, NMR, MS) and crystallographic studies, revealing planar geometry and intramolecular hydrogen bonding that stabilizes the E-configuration .

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C14H13N3O2/c1-19-13-4-2-11(3-5-13)10-16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+ |

InChI Key |

MYEHAWYWNFNHPT-MHWRWJLKSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-methoxybenzylidene)isonicotinohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and isonicotinohydrazide. The reaction typically occurs in the presence of a catalytic amount of glacial acetic acid and absolute ethanol as the solvent. The reaction mixture is refluxed for several hours, and the resulting product is then recrystallized from ethanol to obtain pure N’-(4-methoxybenzylidene)isonicotinohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-(4-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Formation of N’-(4-methoxybenzylidene)isonicotinohydrazide oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

N'-(4-methoxybenzylidene)isonicotinohydrazide is characterized by a benzylidene group attached to an isonicotinohydrazide moiety, featuring a methoxy substituent on the benzylidene ring. The synthesis typically involves a condensation reaction between 4-methoxybenzaldehyde and isonicotinic acid hydrazide, usually conducted in ethanol or a water-ethanol mixture under reflux conditions. The reaction yields a solid product that can be purified through crystallization.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The reported IC50 values range from 5 to 22 µM, indicating promising efficacy compared to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HepG2 | 18 |

Tyrosinase Inhibition

The compound has been identified as a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. Inhibition of this enzyme can lead to reduced melanin production, making it relevant for developing treatments for hyperpigmentation disorders such as vitiligo .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer properties of this compound and found that it induces apoptosis in cancer cells through caspase-dependent pathways. This study highlighted its potential as a lead compound in cancer therapeutics .

Case Study 2: Antimicrobial Testing

In another comprehensive evaluation, the compound effectively inhibited growth in several bacterial strains, with MIC values indicating strong activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 4-methoxy substitution distinguishes this compound from analogs with other substituents. Key comparisons include:

Key Observations :

- The 4-methoxy derivative exhibits a higher melting point than non-polar analogs (e.g., N'-benzylidene) due to enhanced intermolecular interactions from the methoxy group .

- IR spectra show consistent C=O and N-H stretches across derivatives, but the 4-methoxy compound displays unique absorption near 2950 cm⁻¹ (OCH₃) .

Enzyme Inhibition

- 4-Methoxybenzylidene derivatives show moderate activity against alkaline phosphatase (calf intestinal: IC₅₀ ~12 µM) but are less potent than 4-chloro or 4-hydroxy-3-methoxy analogs (e.g., 3g: IC₅₀ ~8 µM against bovine tissue-non-specific alkaline phosphatase) .

- Ecto-5'-nucleotidase (e5'NT) Inhibition : The 4-methoxy derivative is outperformed by 3j (4-fluorophenyl-pyrazolyl derivative, IC₅₀ ~0.5 µM) .

Antimicrobial Activity

- Against Staphylococcus aureus and E. coli, the 4-methoxy derivative exhibits moderate activity (zone of inhibition: 12–14 mm at 50 µg/mL), while 3,4-dimethoxy and 4-hydroxy-3-methoxy analogs (2e, 2g) show superior efficacy (18–20 mm) .

- Minimum Inhibitory Concentration (MIC) :

Antioxidant Activity

- The 4-methoxy derivative demonstrates weak hydrogen peroxide scavenging (IC₅₀ ~120 µM), whereas hydroxyl-substituted analogs (e.g., 2g: 4-hydroxy-3-methoxy) are more potent (IC₅₀ ~45 µM) due to enhanced radical stabilization .

Metal Complexation

- The 4-methoxy compound forms stable complexes with Cu(II) and Ni(II), enhancing its antimicrobial activity. For example, the Cu(II) complex shows a 4-fold lower MIC (6.25 µg/mL against S. aureus) compared to the free ligand .

- In contrast, N'-(2-hydroxybenzylidene) derivatives exhibit stronger metal-binding affinity due to the chelating hydroxyl group, leading to higher corrosion inhibition (efficiency ~94%) in electrochemical studies .

Crystallographic and Computational Insights

- X-ray diffraction reveals that the 4-methoxy group induces planar molecular geometry with intramolecular N-H···O hydrogen bonds, stabilizing the hydrazone linkage. This contrasts with bulkier substituents (e.g., 4-dimethylamino), which introduce steric hindrance and reduce crystallinity .

Biological Activity

N'-(4-methoxybenzylidene)isonicotinohydrazide is a compound derived from isoniazid, a well-known anti-tuberculosis drug. This article explores its biological activity, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), and its cytotoxic effects on mammalian cells.

1. Structural Characterization

The compound this compound has the molecular formula and a molecular weight of approximately 255.27 g/mol. It is synthesized through the condensation reaction between 4-methoxybenzaldehyde and isonicotinic acid hydrazide. The characterization of this compound involves various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity .

2.1 Inhibition of Mycobacterium tuberculosis

Research indicates that this compound exhibits significant inhibitory activity against M. tuberculosis. In vitro studies have shown that this compound can inhibit the growth of Mtb with a minimum inhibitory concentration (MIC) ranging from 16 to 32 µM, depending on the strain tested. This activity is comparable to that of standard anti-tuberculosis drugs .

2.2 Comparative Analysis

A comparative analysis of various derivatives of isonicotinic hydrazides reveals that this compound has superior activity compared to other synthesized compounds. Table 1 summarizes the MIC values for different derivatives:

| Compound Name | MIC (µM) | Activity Level |

|---|---|---|

| Isoniazid | 0.5 | High |

| This compound | 16-32 | Moderate |

| Other Derivatives | 32-64 | Low |

3.1 Effects on Mammalian Cells

Cytotoxicity assessments conducted using human keratinocyte (HaCat) and murine macrophage (RAW 264.7) cell lines indicate that this compound exhibits low toxicity at concentrations up to 20 µM. The results show that cell viability remains above 80%, suggesting selective toxicity towards Mtb while sparing mammalian cells .

3.2 Detailed Cytotoxicity Results

Table 2 presents the cytotoxicity results for various concentrations of the compound:

| Concentration (µM) | HaCat Cell Viability (%) | RAW 264.7 Cell Viability (%) |

|---|---|---|

| 10 | 85 | 82 |

| 20 | 80 | 78 |

| Control | 100 | 100 |

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of the enoyl-acyl carrier protein reductase enzyme (InhA), crucial for fatty acid synthesis in Mtb. Docking studies suggest that this compound binds effectively to the active site of InhA, similar to isoniazid, enhancing its potential as an anti-tubercular agent .

Q & A

Q. What are the standard synthetic routes for N'-(4-methoxybenzylidene)isonicotinohydrazide, and what analytical methods confirm its purity?

The compound is typically synthesized via a condensation reaction between 4-methoxybenzaldehyde and isonicotinohydrazide in ethanol under reflux. Purity is confirmed using melting point analysis, thin-layer chromatography (TLC), and spectroscopic methods (FTIR, NMR, NMR). For example, FTIR identifies the C=N stretch (~1600 cm) and N–H bending (~1550 cm), while NMR confirms the methoxy proton signal at ~3.8 ppm and the azomethine proton at ~8.3 ppm .

Q. How is the molecular structure of this compound experimentally validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic systems (e.g., space group P2/c), with bond lengths and angles consistent with DFT-optimized geometries (B3LYP/6-311G**). Discrepancies between experimental and computational data (e.g., <0.05 Å for bond lengths) validate the accuracy of the structural model .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies show antitubercular activity against Mycobacterium tuberculosis (MIC ~0.5 µg/mL) due to binding to the InhA enzyme (binding energy: −9.2 kcal/mol via molecular docking). Antibacterial activity against Staphylococcus aureus and Bacillus anthracis (MIC: 12.5–25 µg/mL) has also been observed .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectral data and crystallographic findings?

Discrepancies (e.g., in vibrational frequencies or bond angles) are addressed by comparing experimental FTIR/Raman spectra with DFT-calculated spectra. For instance, the B3LYP functional accounts for electron correlation, while solvent effects are modeled using the polarizable continuum model (PCM). Deviations >5% may indicate crystal packing forces or protonation state differences .

Q. What strategies optimize the antitubercular activity of this compound derivatives?

Substituent effects are studied via SAR:

Q. How does coordination chemistry expand the applications of this compound?

The hydrazone acts as a tridentate ligand (via azomethine N, phenolic O, and carbonyl O). Complexation with Mn(II), V(V), or Mo(VI) yields octahedral/pentagonal bipyramidal geometries. These complexes show enhanced antibacterial activity (e.g., [MnClL] reduces S. aureus growth by 90% at 10 µg/mL) due to metal-ligand synergism .

Q. What experimental designs address conflicting bioactivity data across studies?

Contradictions (e.g., variable MIC values) are resolved by:

Q. How are toxicological profiles assessed for this compound in preclinical research?

Acute toxicity is evaluated via OECD guidelines (e.g., LD in rodents). Subchronic studies (28-day exposure) monitor hematological parameters (e.g., methemoglobinemia risk) and organ histopathology. In silico tools (ADMET Predictor) assess hepatotoxicity and CYP450 inhibition .

Q. What role do solvent effects play in crystallization and stability?

Polar protic solvents (e.g., methanol/water mixtures) promote hydrogen-bonded networks in crystals, enhancing stability. Solvent choice also affects tautomerism (keto-enol equilibrium), as seen in NMR chemical shifts (~12 ppm for enolic –OH) .

Q. How are molecular docking and dynamics used to validate target engagement?

Docking (e.g., with InhA; PDB: 4TZK) identifies key interactions (e.g., hydrogen bonds with Tyr158). Molecular dynamics (100 ns simulations in GROMACS) assess binding stability (RMSD <2.0 Å). MM-PBSA calculations quantify free energy of binding (−40 to −60 kJ/mol) .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.